

# Spectroscopic Profile of Ethyl 3-nitropropanoate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 3-nitropropanoate*

Cat. No.: *B1247394*

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **Ethyl 3-nitropropanoate** (CAS No: 3590-37-2), a versatile building block in organic synthesis.

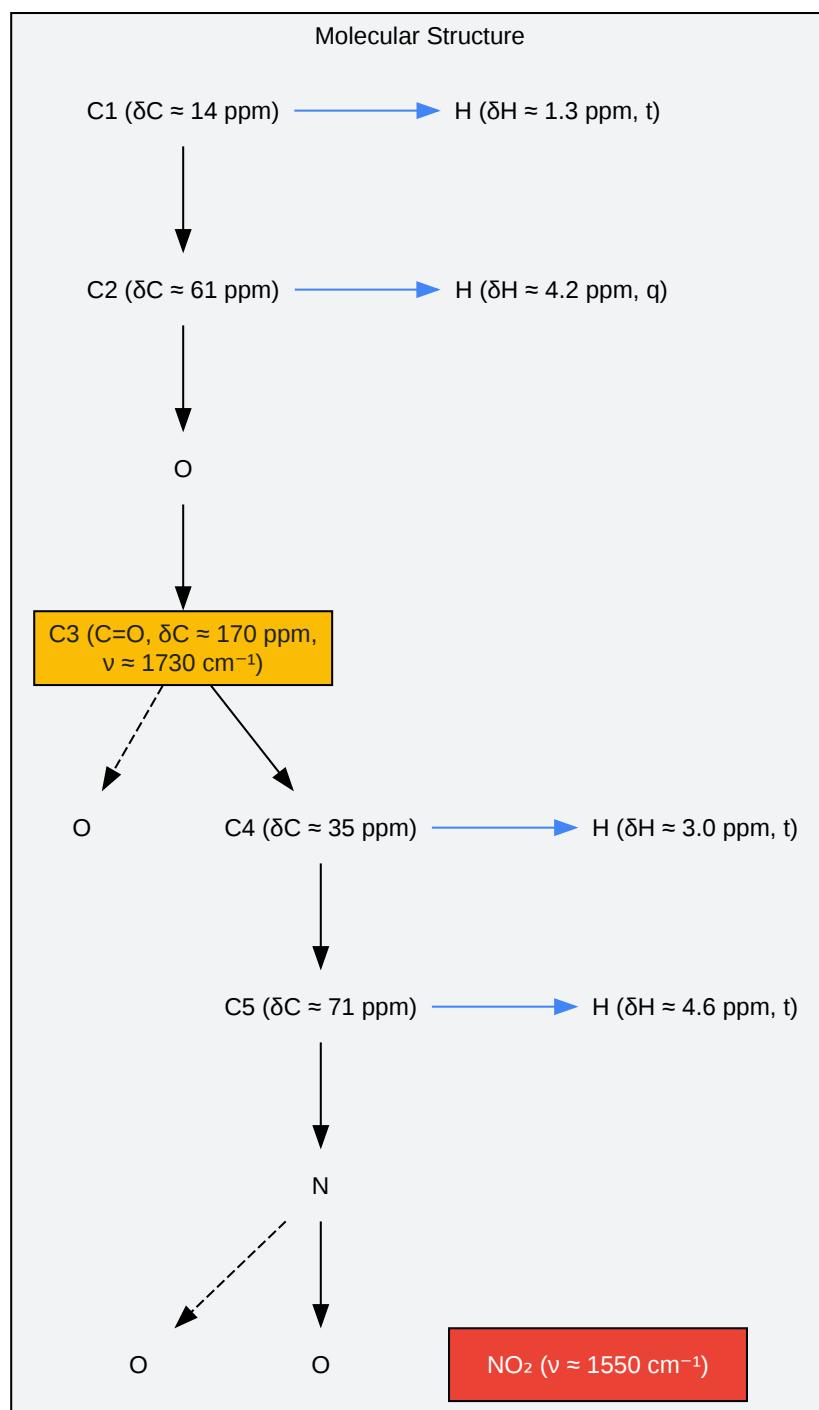
This guide presents a comprehensive summary of available spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the molecule's structure and its key spectroscopic correlations. All quantitative data is organized into structured tables for clarity and ease of comparison.

## Molecular Structure and Spectroscopic Correlation

**Ethyl 3-nitropropanoate** possesses a straightforward aliphatic structure with key functional groups—an ethyl ester and a nitro group—that give rise to characteristic signals in NMR and IR spectroscopy. The structural formula is  $C_5H_9NO_4$ .

A visual representation of the molecular structure and the correlation of its atoms to the expected spectroscopic signals is provided below.

## Ethyl 3-nitropropanoate Structure and Spectroscopic Correlation

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Caption: Molecular structure of **Ethyl 3-nitropropanoate** with key NMR and IR correlations.

# Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

## <sup>1</sup>H NMR Data

The proton NMR spectrum of **Ethyl 3-nitropropanoate** is characterized by four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~1.3	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~4.2	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.0	Triplet (t)	2H	O=C-CH <sub>2</sub> -CH <sub>2</sub> -NO <sub>2</sub>
~4.6	Triplet (t)	2H	O=C-CH <sub>2</sub> -CH <sub>2</sub> -NO <sub>2</sub>

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

## <sup>13</sup>C NMR Data

The carbon NMR spectrum provides information on the different carbon atoms in the molecule.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>
~61	-O-CH <sub>2</sub> -CH <sub>3</sub>
~35	O=C-CH <sub>2</sub> -CH <sub>2</sub> -NO <sub>2</sub>
~71	O=C-CH <sub>2</sub> -CH <sub>2</sub> -NO <sub>2</sub>
~170	C=O

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1730	Strong	C=O stretch (Ester)
~1550	Strong	N-O asymmetric stretch (Nitro group)
~1370	Medium	N-O symmetric stretch (Nitro group)
~1200-1000	Strong	C-O stretch (Ester)
~2980-2850	Medium	C-H stretch (Aliphatic)

## Experimental Protocols

The following are general experimental protocols for obtaining NMR and IR spectra. Specific parameters may need to be optimized based on the instrumentation available.

### NMR Spectroscopy Protocol

#### Sample Preparation:

- Weigh approximately 10-20 mg of **Ethyl 3-nitropropanoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Cap the NMR tube and gently invert to ensure a homogenous solution.

#### Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

- $^1\text{H}$  NMR:
  - Acquire the spectrum at room temperature.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
  - Process the data with an appropriate software, including Fourier transformation, phase correction, and baseline correction.
- $^{13}\text{C}$  NMR:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve a good signal-to-noise ratio.

## IR Spectroscopy Protocol

### Sample Preparation (Neat Liquid):

- Place one or two drops of neat **Ethyl 3-nitropropanoate** onto the surface of a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top and gently rotate to create a thin film of the liquid between the plates.
- Mount the salt plates in the sample holder of the IR spectrometer.

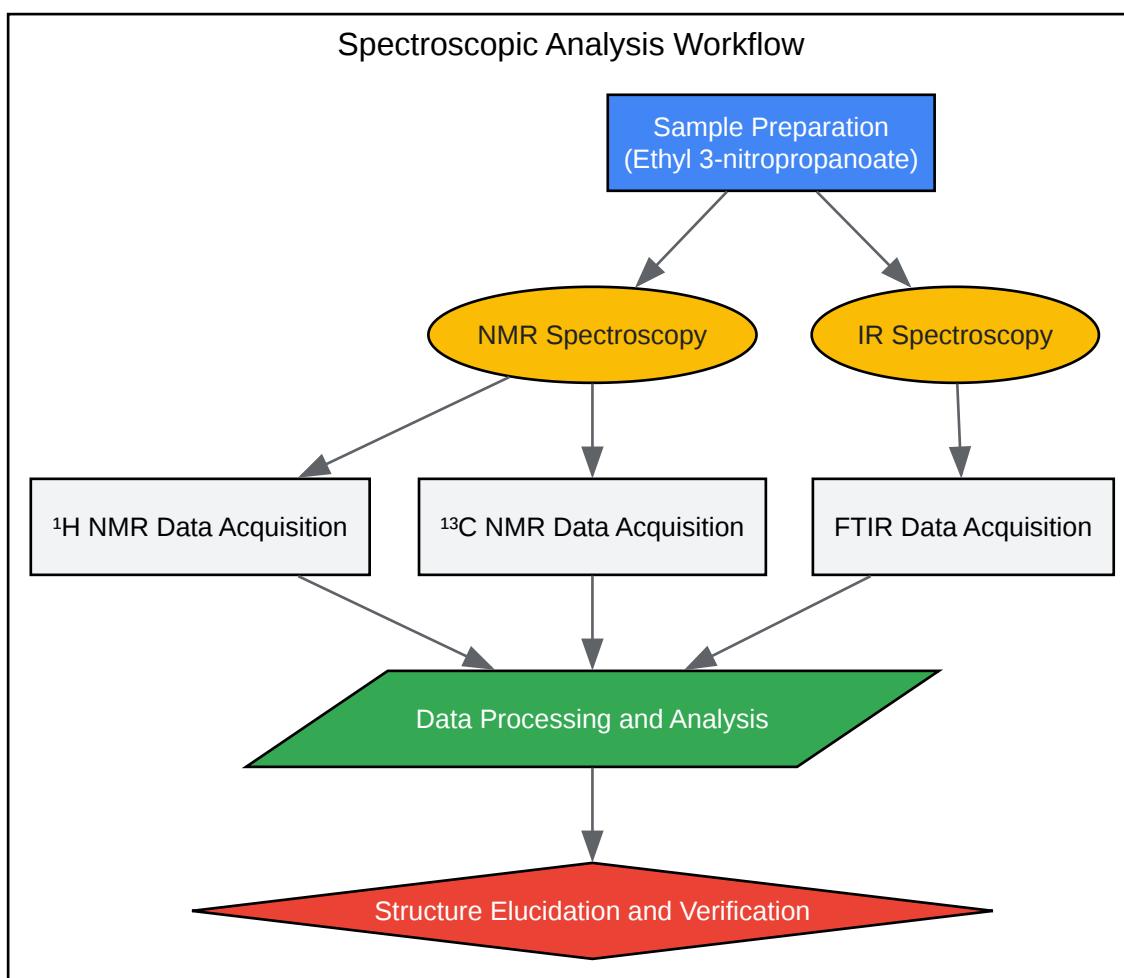
### Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
  - Record a background spectrum of the empty sample compartment.

- Place the sample holder with the prepared salt plates into the spectrometer.
- Acquire the sample spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ).
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data follows a logical workflow, from sample preparation to final data analysis and structure confirmation.



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